![molecular formula C10H13NO4S B1368818 Methyl 2-[4-(Methylsulfonamido)phenyl]acetate CAS No. 57486-70-1](/img/structure/B1368818.png)

Methyl 2-[4-(Methylsulfonamido)phenyl]acetate

概览

描述

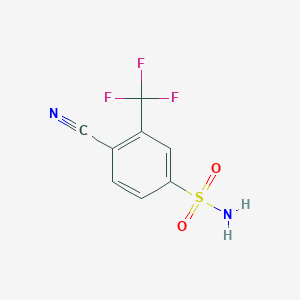

“Methyl 2-[4-(Methylsulfonamido)phenyl]acetate” is a chemical compound with the molecular formula C10H13NO4S . It has a molecular weight of 243.28 g/mol.

Molecular Structure Analysis

The InChI code for “Methyl 2-[4-(Methylsulfonamido)phenyl]acetate” is 1S/C10H13NO4S/c1-15-10(12)7-8-3-5-9(6-4-8)11-16(2,13)14/h3-6,11H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“Methyl 2-[4-(Methylsulfonamido)phenyl]acetate” appears as a white to yellow solid . It has a molecular weight of 243.28 g/mol. The compound’s density, boiling point, and melting point are not specified in the search results.科研应用

Antibacterial Properties

Methyl 2-[4-(Methylsulfonamido)phenyl]acetate and its derivatives have been studied for their antibacterial properties. Sri et al. (2014) synthesized a compound similar in structure to Methyl 2-[4-(Methylsulfonamido)phenyl]acetate and evaluated its antibacterial activity against both gram-positive and gram-negative bacteria. The compound demonstrated promising results, indicating its potential in the development of new antibacterial agents (Sri et al., 2014).

Chemical and Molecular Studies

In a detailed study, Gültekin et al. (2020) synthesized a derivative of Methyl 2-[4-(Methylsulfonamido)phenyl]acetate and characterized it using various techniques like XRD, FT-IR, UV–Vis, and NMR. Theoretical calculations were performed to understand the molecular and chemical properties, including the compound's electrophilic and nucleophilic nature. This study provides a comprehensive understanding of the compound's chemical behavior and potential applications in various scientific fields (Gültekin et al., 2020).

Anti-inflammatory and Antitumor Effects

Research by Harrak et al. (2010) focused on the anti-inflammatory and antitumor effects of a novel class of cyclooxygenase inhibitors, including derivatives of Methyl 2-[4-(Methylsulfonamido)phenyl]acetate. The compounds were tested in vitro for their capacity to inhibit cyclooxygenase enzymes and in vivo for anti-inflammatory activity. One derivative showed significant potential, demonstrating greater inhibitory activity than ibuprofen in animal models. This research underlines the therapeutic potential of these compounds in treating inflammation and possibly cancer (Harrak et al., 2010).

Interaction Studies

Raphael et al. (2015) conducted interaction studies of Methyl 2-[4-(Methylsulfonamido)phenyl]acetate in aqueous solutions of various derivatives to examine the effects of temperature and concentration on interactions using volumetric and acoustic properties. This study provides insights into the compound's behavior in different conditions and may be relevant for its applications in chemical and pharmaceutical formulations (Raphael et al., 2015).

Safety And Hazards

The safety data sheet for “Methyl 2-[4-(Methylsulfonamido)phenyl]acetate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

性质

IUPAC Name |

methyl 2-[4-(methanesulfonamido)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-15-10(12)7-8-3-5-9(6-4-8)11-16(2,13)14/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOSZSOSUVEMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250116 | |

| Record name | Methyl 4-[(methylsulfonyl)amino]benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[4-(Methylsulfonamido)phenyl]acetate | |

CAS RN |

57486-70-1 | |

| Record name | Methyl 4-[(methylsulfonyl)amino]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57486-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[(methylsulfonyl)amino]benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)

![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)